molecular formula C27H19F3N4O5 B2408401 ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685860-24-6

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2408401
CAS No.: 685860-24-6
M. Wt: 536.467
InChI Key: FWPDRCHQIDBSKU-AWSUPERCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a trifluoromethyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the introduction of the trifluoromethylbenzoyl group through a coupling reaction. The final step involves the formation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core under specific conditions, such as using a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to increase efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular processes and identifying potential therapeutic targets.

Medicine

In medicine, (E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has potential applications as a drug candidate. Its unique structure and functional groups allow it to interact with specific biological targets, making it a promising compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of (E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The trifluoromethyl group and the furan ring play crucial roles in its binding affinity and specificity, allowing it to exert its effects at low concentrations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its combination of a furan ring, a trifluoromethyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core. This unique structure allows it to interact with specific molecular targets and exhibit distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F3N4O5/c1-2-38-26(37)20-14-19-22(31-21-7-3-4-12-33(21)25(19)36)34(15-18-6-5-13-39-18)23(20)32-24(35)16-8-10-17(11-9-16)27(28,29)30/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPDRCHQIDBSKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.